D-Pantolactone

描述

Molecular Architecture and Stereochemical Configuration

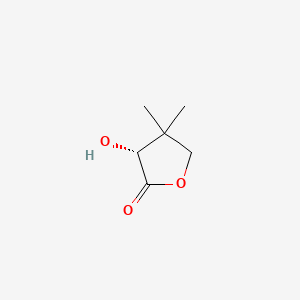

D-(-)-Pantolactone, chemically designated as (3R)-3-hydroxy-4,4-dimethyloxolan-2-one , is a γ-lactone derivative with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . Its structure consists of a five-membered oxolan-2-one ring substituted with a hydroxyl group at position 3 and two methyl groups at position 4 (Figure 1). The stereochemical configuration at the C3 position is R , conferring chirality to the molecule.

The dominant conformer adopts an equatorial orientation of the hydroxyl group relative to the lactone ring, as revealed by molecular rotational resonance (MRR) spectroscopy. This conformation minimizes steric hindrance between the hydroxyl group and the geminal dimethyl substituents, stabilizing the molecule. Quantum mechanical calculations further confirm that this equatorial arrangement is energetically favorable by 8.6 kJ/mol compared to axial conformers.

| Property | Value |

|---|---|

| Molecular formula | C₆H₁₀O₃ |

| Molecular weight | 130.14 g/mol |

| Specific rotation | [α]²⁵_D = −50.5° (c=2, H₂O) |

| IUPAC name | (3R)-3-hydroxy-4,4-dimethyloxolan-2-one |

Crystalline Structure and Conformational Dynamics

In the solid state, D-(-)-Pantolactone crystallizes in enantiomorphic space groups devoid of centrosymmetry, mirror planes, or glide reflections, consistent with its chiral nature. X-ray diffraction studies reveal a monoclinic lattice with unit cell parameters dependent on solvent-mediated aggregation. For example, in carbon tetrachloride (CCl₄), the molecule forms cyclic homochiral dimers via intermolecular hydrogen bonding between the hydroxyl and carbonyl groups (O···O distance: ~2.8 Å). This dimerization broadens spectroscopic bands in the carbonyl (1750–1800 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) regions, as observed in IR and vibrational circular dichroism (VCD) spectra.

Molecular dynamics (MD) simulations highlight conformational flexibility in solution. The five-membered ring exhibits puckering dynamics , quantified using pseudorotation phase angles (Pθ) and amplitude parameters. In polar solvents like dimethyl sulfoxide (DMSO), the molecule remains predominantly monomeric, whereas nonpolar solvents (e.g., CCl₄) promote aggregation. Clustering analysis based on collective variables (CVs) identifies six principal conformational families, with the equatorial hydroxyl conformer representing >99% of populated states.

Comparative Analysis with Related γ-Lactone Derivatives

D-(-)-Pantolactone shares structural homology with simpler γ-lactones, such as γ-butyrolactone (C₄H₆O₂), but distinct differences arise from its dimethyl and hydroxyl substituents (Table 2).

| Feature | D-(-)-Pantolactone | γ-Butyrolactone |

|---|---|---|

| Molecular weight | 130.14 g/mol | 86.09 g/mol |

| Substituents | 3-hydroxy, 4,4-dimethyl | Unsubstituted |

| Melting point | 88–93°C | −44°C |

| Chirality | Chiral (R-configuration) | Achiral |

| Hydrogen bonding | Intermolecular dimerization | Limited self-association |

The geminal dimethyl groups in D-(-)-Pantolactone increase steric bulk, raising its melting point by ~130°C compared to γ-butyrolactone. Additionally, the hydroxyl group enables unique reactivity, such as enzymatic resolution by D-lactonase , which selectively hydrolyzes the D-enantiomer with >99% enantiomeric excess (ee). In contrast, γ-butyrolactone lacks stereogenic centers and participates in fewer asymmetric synthetic applications.

Spectroscopically, D-(-)-Pantolactone exhibits a split carbonyl stretch (1755 cm⁻¹ in monomers vs. 1730 cm⁻¹ in dimers) absent in γ-butyrolactone, underscoring its aggregation-dependent spectral signatures. These structural nuances make D-(-)-Pantolactone a versatile chiral building block in asymmetric synthesis, distinct from simpler γ-lactone analogs.

属性

IUPAC Name |

(3R)-3-hydroxy-4,4-dimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERHXTVXHNVDKA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COC(=O)[C@@H]1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881249 | |

| Record name | D-Pantolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-04-2 | |

| Record name | D-Pantolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Pantolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-hydroxy-β,β-dimethyl-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pantolactone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J288D7O0JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Microbial Asymmetric Hydrolysis of DL-Pantolactone

Principle and Microbial Selection

Microbial asymmetric hydrolysis exploits enantioselective lactone-hydrolyzing enzymes to preferentially hydrolyze the D-enantiomer in racemic DL-pantolactone. Patents EP0436730A1 and US5275949A identify fungi from genera Fusarium, Aspergillus, and Penicillium as optimal biocatalysts. These strains exhibit D-form specificity, converting D-pantolactone to D-pantoic acid while leaving L-pantolactone intact.

The reaction mechanism involves lactonase enzymes that cleave the ester bond in this compound, yielding D-pantoic acid. The pH-dependent activity of these enzymes necessitates buffering systems, typically hydroxides or carbonates of alkaline metals, to maintain optimal pH (3–8).

Process Parameters and Optimization

Batch, semi-batch, and continuous operations are viable, with substrate concentrations ranging from 10 to 500 g/L. Typical conditions include:

- Temperature : 10–50°C

- Reaction Time : Several hours to 3 days (batch)

- pH Control : Automated titration with inorganic bases (e.g., NaOH, NH₃)

Post-hydrolysis, L-pantolactone is extracted using organic solvents (e.g., ethyl acetate), while D-pantoic acid undergoes lactonization under acidic conditions (e.g., HCl, 80–100°C) to regenerate this compound. The recovered L-enantiomer is racemized chemically (e.g., heating with alkali) and recycled, achieving near-quantitative yields.

Table 1: Microbial Hydrolysis Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Substrate Concentration | 500 g/L | |

| Optical Purity (D-form) | >99% e.e. | |

| Racemization Efficiency | 98–100% | |

| Overall Yield | 85–92% |

Multi-Enzymatic Deracemization

Enzyme Cascade Design

A three-enzyme system (AmeLPLDH, ZpaCPR, BsGDH) enables deracemization of DL-pantolactone without racemization. Amycolatopsis methanolica L-pantolactone dehydrogenase (AmeLPLDH) oxidizes L-pantolactone to ketopantolactone, which Zygosaccharomyces parabailii conjugated polyketone reductase (ZpaCPR) reduces stereoselectively to this compound. Bacillus subtilis glucose dehydrogenase (BsGDH) regenerates NADPH via glucose oxidation.

Whole-Cell Biocatalysis

Co-expressing these enzymes in E. coli BL21(DE3) simplifies cofactor recycling. Under optimized conditions (pH 7.5, 30°C, 1.25 M substrate), the system achieves 98.6% e.e. and 107.7 g/(L·d) productivity. This method bypasses racemization steps, reducing waste and operational complexity.

Chemical Synthesis via Aldol Condensation

Aldol Condensation Route

CN110498781B discloses a chemical synthesis starting with paraformaldehyde and isobutyraldehyde. The aldol condensation forms hydroxypivalaldehyde, which undergoes subsequent oxidation and cyclization to yield DL-pantolactone. Key steps include:

- Aldol Reaction : Catalyzed by tertiary amines (e.g., triethylamine) at 60–80°C.

- Oxidation : Hydrogen peroxide or O₂ converts hydroxypivalaldehyde to hydroxypivalic acid.

- Lactonization : Acid-catalyzed cyclization (e.g., H₂SO₄) forms DL-pantolactone.

Comparative Analysis of Preparation Methods

Efficiency and Sustainability

- Microbial Hydrolysis : High optical purity (>99% e.e.) and substrate tolerance (500 g/L) make it industrially dominant. However, pH control and racemization add complexity.

- Enzymatic Deracemization : Greener profile with 98.6% e.e. and 107.7 g/(L·d) productivity. Requires genetic engineering expertise.

- Chemical Synthesis : Rapid but racemic, suitable for bulk DL-pantolactone production.

Economic Considerations

Microbial methods incur lower catalyst costs (reusable cells) versus enzymatic systems (enzyme expression). Chemical routes, while fast, face rising solvent disposal regulations.

化学反应分析

科学研究应用

Biological Significance

D-(-)-Pantolactone is significant in several biological contexts:

- Vitamin Synthesis : It is a precursor to pantothenic acid, which is vital for synthesizing coenzyme A, a critical cofactor in various metabolic pathways, including fatty acid metabolism and the Krebs cycle .

- Pharmaceutical Intermediates : D-(-)-Pantolactone serves as a chiral building block in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs. Its ability to participate in asymmetric synthesis makes it valuable for producing enantiomerically pure compounds .

Industrial Applications

The industrial applications of D-(-)-Pantolactone are extensive:

Case Study 1: Biocatalytic Kinetic Resolution

A study reported the expression of a novel D-lactonase in E. coli, which exhibited high hydrolysis activity towards D,L-pantolactone, facilitating its conversion into D-(-)-pantolactone with high enantiomeric excess . This method showcases the potential for developing cost-effective biocatalytic processes for industrial applications.

Case Study 2: Whole-cell Biotransformation

Research highlighted a whole-cell biotransformation approach using engineered E. coli strains that achieved significant yields of D-(-)-pantolactone under optimized conditions, demonstrating its viability for large-scale production . The biphasic reaction system minimized substrate hydrolysis, enhancing overall efficiency.

作用机制

泛酸内酯主要通过其在泛酸合成中的中间体作用发挥作用。 泛酸内酯酶促转化为泛酸涉及内酯酶对内酯环的水解 。 这个过程对于维生素B5的生产至关重要,维生素B5参与多种代谢途径 .

相似化合物的比较

Enantiomeric Comparison: D-(-)-Pantolactone vs. L-(+)-Pantolactone

The enantiomeric purity of D-(-)-pantolactone ((R)-configuration) is crucial for its bioactivity. In contrast, the L-(+)-enantiomer is inactive in pantothenic acid synthesis. Studies using chiral tags confirm that only the (R)-form forms heterochiral complexes at higher concentrations, which are essential for downstream biochemical reactions . Enzymatic methods, such as recombinant Escherichia coli expressing L-pantolactone dehydrogenase, achieve >99% enantiomeric excess (ee) for D-(-)-pantolactone, highlighting its industrial preference over the L-form .

Table 1: Enantiomeric Properties

| Property | D-(-)-Pantolactone | L-(+)-Pantolactone |

|---|---|---|

| Configuration | (R) | (S) |

| Bioactivity | Active in vitamin synthesis | Inactive |

| Enantiomeric Excess (ee) | >99% via enzymatic routes | Not applicable |

| Synthetic Method | Asymmetric hydrogenation | Rarely synthesized |

Structural and Functional Comparison with Gamma-Butyrolactone (GBL)

Both D-(-)-pantolactone and GBL are lactones, but structural differences dictate their applications. GBL lacks the hydroxyl and dimethyl groups, resulting in lower polarity (logP ~0.3 vs. -0.97 to -0.46 for pantolactone) and distinct solubility profiles . While GBL is a solvent and recreational drug, D-(-)-pantolactone’s polar groups enable its use in hydrophilic pharmaceutical formulations.

Table 2: Physical Properties

| Property | D-(-)-Pantolactone | Gamma-Butyrolactone (GBL) |

|---|---|---|

| Molecular Weight | 130.14 g/mol | 86.09 g/mol |

| Melting Point | 91°C | -45°C |

| Solubility | Water, ethanol, ether | Miscible with polar solvents |

| logP | -0.97 to -0.46 | 0.3 |

| Applications | Pharmaceuticals, cosmetics | Solvent, industrial uses |

Functional Comparison with Myristic Acid in Quorum Sensing Inhibition

D-(-)-Pantolactone and myristic acid both inhibit bacterial quorum sensing (QS) in Pseudomonas aeruginosa, reducing pyocyanin production and protease activity by >50% at 1 mM concentrations . However, myristic acid (a saturated fatty acid) operates via lipid-mediated pathways, while pantolactone’s lactone structure may mimic QS signal molecules. Neither compound affects bacterial growth, distinguishing them from traditional antibiotics .

生物活性

D-(-)-Pantolactone is a chiral compound that serves as an important intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives. This article explores the biological activity of D-(-)-pantolactone, focusing on its synthesis, enzymatic processes, and potential applications in pharmaceuticals.

D-(-)-Pantolactone is a lactone form of pantothenic acid and plays a crucial role in various biological processes. Its significance lies not only in its function as a precursor to essential vitamins but also in its potential therapeutic applications, particularly as a fatty acid synthase (FAS) inhibitor.

2.1 Enzymatic Deracemization

Recent studies have demonstrated the feasibility of using biocatalysts for the efficient deracemization of D,L-pantolactone to produce D-(-)-pantolactone with high optical purity. A three-enzyme cascade involving L-pantolactone dehydrogenase (LPLDH), conjugated polyketone reductase (CPR), and glucose dehydrogenase (GDH) has been optimized for this purpose. The engineered E. coli strains expressing these enzymes achieved an enantiomeric excess (e.e.) of over 98% after 36 hours of reaction time, highlighting the efficiency of this method .

| Enzyme | Source Organism | e.e. (%) | Reaction Time (h) |

|---|---|---|---|

| LPLDH | AmeLPLDH | 88.1 | 36 |

| CPR | ZpaCPR | - | - |

| GDH | BsGDH | - | - |

2.2 Microbial Fermentation

Microbial fermentation methods utilizing various fungi such as Fusarium, Aspergillus, and Rhizopus have also been explored for the production of D-(-)-pantolactone from D,L-pantolactone. These microorganisms exhibit lactone-hydrolyzing capabilities that facilitate the conversion of D,L-pantolactone into D-pantoic acid, which can then be lactonized to yield D-pantolactone .

3.1 Fatty Acid Synthase Inhibition

D-(-)-pantolactone has been identified as a component in novel series of FAS inhibitors, which are being investigated for their potential in treating obesity. The synthesized compounds containing the D-(-)-pantolactone moiety demonstrated moderate inhibitory activity against mouse FAS, suggesting that this compound could play a significant role in metabolic regulation .

3.2 Case Studies

A study published in PubMed highlighted the synthesis and biological evaluation of compounds featuring D-(-)-pantolactone, emphasizing its role in inhibiting fatty acid synthesis pathways. The results indicated that specific derivatives exhibited promising activity, warranting further investigation into their pharmacological properties .

4. Conclusion

D-(-)-pantolactone is not only an essential intermediate for vitamin synthesis but also holds significant promise as a therapeutic agent due to its biological activities, particularly as an FAS inhibitor. Ongoing research into its enzymatic production and biological applications will likely enhance its utility in pharmaceuticals.

常见问题

Q. How is D-(-)-Pantolactone utilized in transition-metal-free synthesis of heterocycles, and what are the critical reaction parameters?

- Methodological Answer : It serves as a chiral building block in multi-step syntheses (e.g., norsesquiterpene alkaloids). Key steps include thermal cyclization (120°C with DMAD) and oxidation (DDQ). Reaction monitoring via TLC/GC-MS ensures intermediate purity, while catalytic hydrogenation (10% Pd/C) finalizes stereochemistry .

Q. What strategies resolve stereochemical inconsistencies in derivatives of D-(-)-Pantolactone?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) separates enantiomers. X-ray crystallography confirms absolute configuration, while DFT calculations model steric and electronic effects. Comparative NMR studies with known standards validate stereochemical outcomes .

Q. How can computational methods predict the reactivity of D-(-)-Pantolactone in novel reactions?

- Methodological Answer : Molecular descriptors (e.g., topological polar surface area: 46.5 Ų, logP: 0.5) inform QSAR models. Software like Gaussian simulates reaction pathways, focusing on nucleophilic attack at the lactone carbonyl. Experimental validation via kinetic studies (e.g., monitoring by IR spectroscopy) corroborates predictions .

Q. What methodologies address discrepancies in reported catalytic activities of D-(-)-Pantolactone derivatives?

- Methodological Answer : Systematic reviews of literature data identify variables (e.g., solvent, temperature). Controlled replicate experiments under standardized conditions isolate confounding factors. Statistical tools (ANOVA) analyze variance, while meta-regression models quantify reproducibility across studies .

Q. How can researchers assess the environmental impact of D-(-)-Pantolactone in aquatic systems?

- Methodological Answer : Ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) evaluate LC₅₀ values. Biodegradation studies under OECD guidelines measure half-life in water. Analytical methods (GC-MS) detect trace residues, with mitigation strategies including photocatalytic degradation .

Guidelines for Methodological Rigor

- Data Validation : Cross-reference physicochemical data (e.g., melting point, optical rotation) with peer-reviewed studies to identify anomalies. Replicate key experiments under identical conditions to confirm reproducibility .

- Experimental Design : Use factorial design (DoE) to optimize reaction parameters (temperature, catalyst loading) for yield and enantioselectivity. Include control groups (e.g., racemic mixtures) in stereochemical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。